2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
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Overview
Description
2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes amino, thiophenyl, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and nitriles.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a thiolation reaction, where a thiol group is added to the pyridine ring.
Addition of the Amino Group: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Attachment of the 4-Methylphenyl Group: This step involves a Friedel-Crafts acylation reaction to attach the 4-methylphenyl group to the compound.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and amino groups, leading to the formation of sulfoxides or sulfonamides.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfonamides, and nitro derivatives.
Reduction: Amines, amides, and reduced thiophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-amino-4,6-dimethylpyridine
- 2-amino-4-methylbenzophenone
Uniqueness
Compared to similar compounds, 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
IUPAC Name |
2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c1-12-4-6-13(7-5-12)16(25)11-27-20-15(10-22)18(17-3-2-8-26-17)14(9-21)19(23)24-20/h2-8H,11H2,1H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKYHAWYPZYUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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